

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)pyrimidine

Cat. No.: B566293

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2-(trifluoromethyl)pyrimidine**, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common synthetic applications, and outlines its utility in the development of kinase inhibitors and other biologically active molecules. This guide is intended to be a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

Core Properties of 5-Bromo-2-(trifluoromethyl)pyrimidine

5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom provide two reactive sites for a variety of chemical transformations.

CAS Number: 799557-86-1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-(trifluoromethyl)pyrimidine** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ BrF ₃ N ₂	[3]
Molecular Weight	226.98 g/mol	[3]
Appearance	White to off-white solid	-
Melting Point	41-45 °C	-
Boiling Point	139.8 °C at 760 mmHg	-
Density	1.81 g/cm ³	-
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.	-
SMILES	C1=C(C=NC(=N1)C(F)(F)F)Br	[3]
InChI	InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H	[3]

Spectroscopic Data

While detailed spectral data with peak assignments are not readily available in the public domain, typical characterization would involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

- ¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.
- ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom.

Synthesis and Purification

The most common method for the synthesis of **5-Bromo-2-(trifluoromethyl)pyrimidine** is the electrophilic bromination of 2-(trifluoromethyl)pyrimidine.

Synthesis Experimental Protocol: Bromination of 2-(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the synthesis of **5-Bromo-2-(trifluoromethyl)pyrimidine**.

Materials:

- 2-(Trifluoromethyl)pyrimidine
- Bromine (Br₂)
- Acetic acid (CH₃COOH)
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in acetic acid.
- Slowly add bromine (1.1 - 1.5 eq) dropwise to the solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.[\[1\]](#)[\[2\]](#)
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

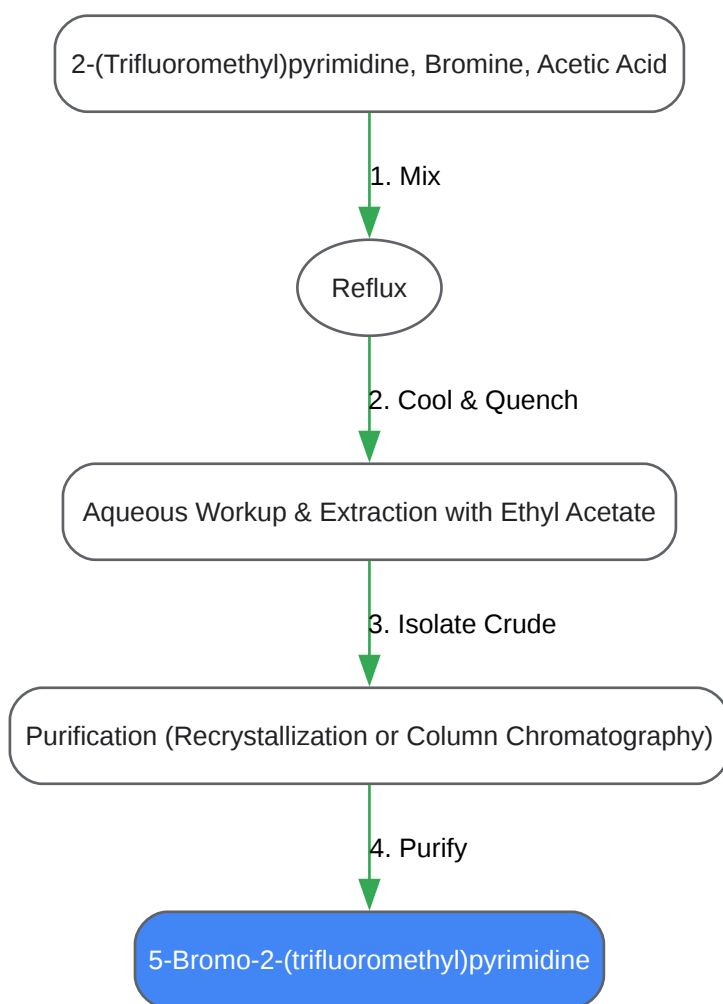
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude **5-Bromo-2-(trifluoromethyl)pyrimidine** can be purified by one of the following methods:

- Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.
- Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Bromo-2-(trifluoromethyl)pyrimidine**.

Chemical Reactivity and Applications in Synthesis

5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable building block due to its two distinct reactive sites. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group can influence its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in drug discovery.

The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Suzuki-Miyaura Coupling

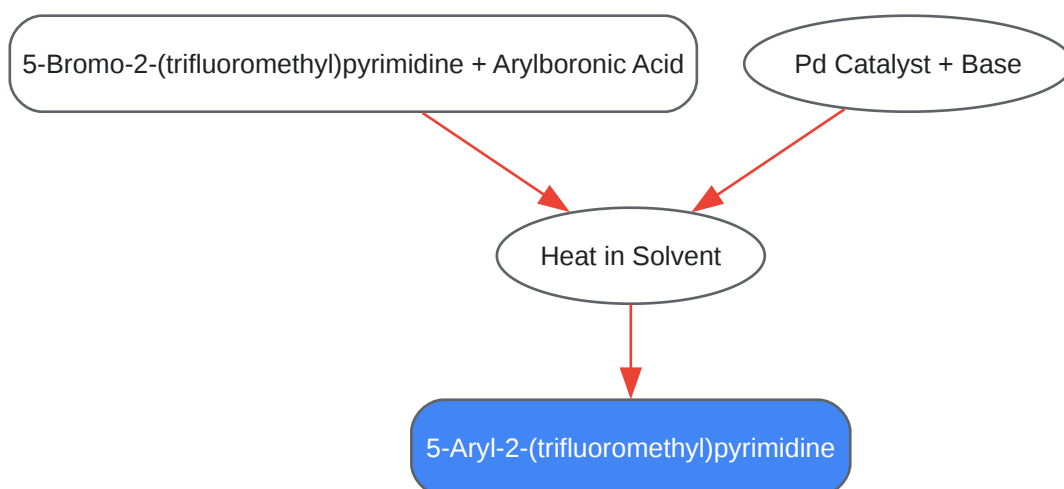
Materials:

- **5-Bromo-2-(trifluoromethyl)pyrimidine**
- Arylboronic acid or ester (1.1 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

- To a degassed mixture of **5-Bromo-2-(trifluoromethyl)pyrimidine** (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling



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Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne.

Experimental Protocol: General Sonogashira Coupling

Materials:

- **5-Bromo-2-(trifluoromethyl)pyrimidine**
- Terminal alkyne (1.1 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
- Copper(I) iodide (CuI) (1-10 mol%)
- Base (e.g., triethylamine, diisopropylamine)
- Solvent (e.g., THF, DMF)

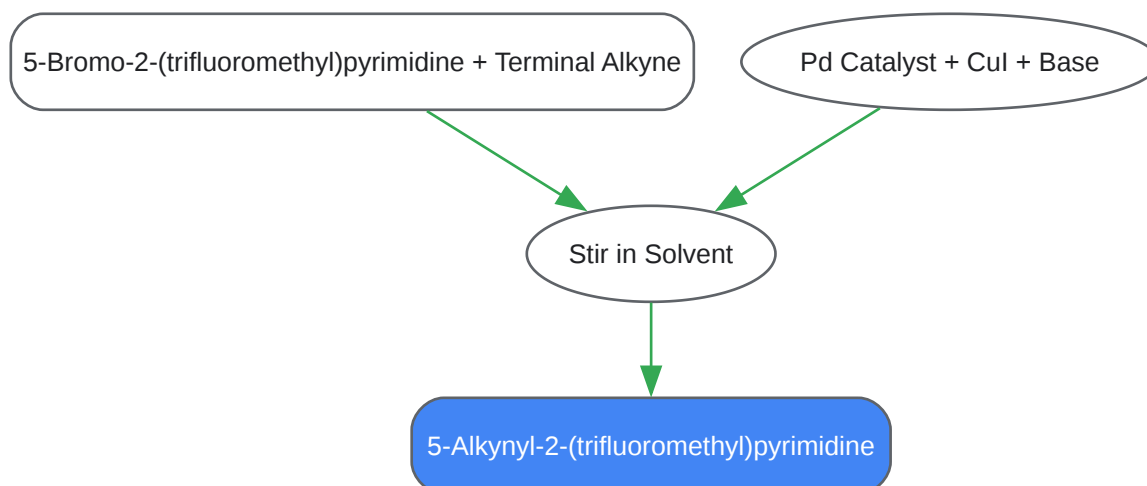
Procedure:

- To a solution of **5-Bromo-2-(trifluoromethyl)pyrimidine** (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the amine

base.

- Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
- Quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.
- Wash, dry, and concentrate the organic phase.
- Purify the residue by column chromatography.

Workflow Diagram: Sonogashira Coupling



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Caption: Generalized workflow for Sonogashira coupling.

This reaction is used to form carbon-nitrogen bonds by coupling the pyrimidine with a primary or secondary amine.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

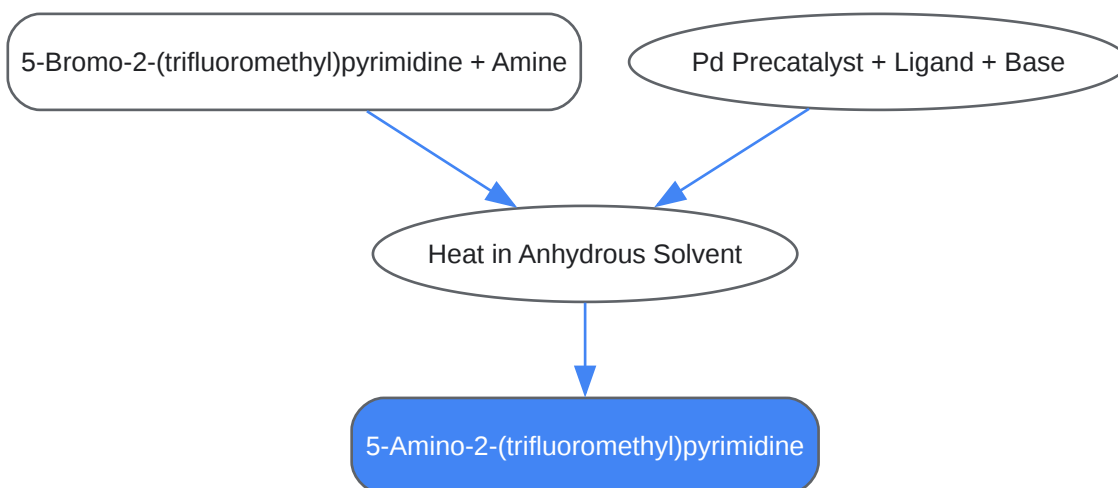
- **5-Bromo-2-(trifluoromethyl)pyrimidine**

- Amine (1.1 - 1.5 eq)
- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
- Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)
- Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

- In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
- Add the anhydrous solvent, followed by **5-Bromo-2-(trifluoromethyl)pyrimidine** (1.0 eq) and the amine (1.2 eq).
- Heat the reaction mixture at 80-110 °C until the starting material is fully consumed.
- Cool the reaction, filter through a pad of celite, and wash with an organic solvent.
- Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination



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Caption: Generalized workflow for Buchwald-Hartwig amination.

Biological Relevance and Drug Discovery Applications

While **5-Bromo-2-(trifluoromethyl)pyrimidine** itself is not known to have significant direct biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.

The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from **5-Bromo-2-(trifluoromethyl)pyrimidine** via Buchwald-Hartwig amination, is a core component of many kinase inhibitors. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in acute myeloid leukemia.[5]

Other Therapeutic Areas

Derivatives of **5-Bromo-2-(trifluoromethyl)pyrimidine** have also been explored for other therapeutic applications, including:

- **Antifungal and Insecticidal Agents:** Novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities.
- **Anticancer Agents:** Various compounds synthesized from this starting material have been evaluated for their anticancer properties.[6]

Note on Signaling Pathways: As **5-Bromo-2-(trifluoromethyl)pyrimidine** is a synthetic intermediate, there is no direct signaling pathway in which it is involved. The signaling pathways of relevance are those targeted by the final drug molecules synthesized using this

building block, such as the FLT3 and CHK1 signaling pathways in the case of the aforementioned kinase inhibitors.

Safety and Handling

5-Bromo-2-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
- Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

5-Bromo-2-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the straightforward introduction of diverse functionalities through well-established cross-coupling methodologies. The prevalence of the trifluoromethyl-pyrimidine motif in modern medicinal chemistry underscores the importance of this compound as a key starting material for the development of novel therapeutics. This guide provides essential information and protocols to facilitate its use in the research and development of new chemical entities.

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